
Alosetron-d3 Hydrochloride
Descripción general
Descripción
GR-68755C D3, también conocido como Clorhidrato de Alosetrón D3, es una versión deuterada del Alosetrón. El Alosetrón es un antagonista potente y altamente selectivo del receptor de serotonina 5-HT3. Este compuesto se utiliza principalmente en la investigación científica para estudiar los efectos del antagonismo del receptor de serotonina .
Mecanismo De Acción
GR-68755C D3 ejerce sus efectos antagonizando selectivamente el receptor de serotonina 5-HT3. Este receptor participa en la regulación de varios procesos fisiológicos, incluida la motilidad gastrointestinal y la percepción del dolor. Al bloquear el receptor, GR-68755C D3 puede modular estos procesos y brindar beneficios terapéuticos en afecciones como el síndrome del intestino irritable .
Compuestos Similares:
Alosetrón: La versión no deuterada de GR-68755C D3, también un antagonista selectivo del receptor de serotonina 5-HT3.
Ondansetrón: Otro antagonista del receptor de serotonina 5-HT3 que se utiliza principalmente como antiemético.
Granisetrón: Similar al Ondansetrón, utilizado para prevenir las náuseas y los vómitos causados por la quimioterapia
Singularidad: GR-68755C D3 es único debido a su etiquetado de deuterio, que proporciona una estabilidad mejorada y permite estudios más precisos del receptor de serotonina 5-HT3. Esto lo convierte en una herramienta valiosa tanto en la investigación básica como aplicada .
Análisis Bioquímico
Biochemical Properties
Alosetron (D3 Hydrochloride) has an antagonist action on the 5-HT3 receptors, which may modulate serotonin-sensitive gastrointestinal (GI) processes . It interacts with these receptors, affecting the regulation of visceral pain, colonic transit, and GI secretions processes that are related to IBS .
Cellular Effects
Alosetron (D3 Hydrochloride) exerts its effects on various types of cells, particularly those in the gastrointestinal tract. By blocking the 5-HT3 receptors, Alosetron (D3 Hydrochloride) is able to effectively control IBS . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Alosetron (D3 Hydrochloride) involves its potent and selective antagonism of the serotonin 5-HT3 receptor . Activation of these receptors and the resulting neuronal depolarization affects the regulation of visceral pain, colonic transit, and GI secretions processes that are related to IBS . By blocking these receptors, Alosetron (D3 Hydrochloride) is able to effectively control IBS .
Temporal Effects in Laboratory Settings
It is known that Alosetron (D3 Hydrochloride) was voluntarily withdrawn from the US market in November 2000 due to numerous reports of severe adverse effects .
Metabolic Pathways
The metabolism of Alosetron (D3 Hydrochloride) involves the human microsomal cytochrome P450 (CYP) system, shown in vitro to involve enzymes CYP2C9 (30%), CYP3A4 (18%), and CYP1A2 (10%) .
Subcellular Localization
5-HT3 receptors, which Alosetron (D3 Hydrochloride) targets, are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de GR-68755C D3 implica la incorporación de átomos de deuterio en la molécula de Alosetrón. Este proceso generalmente requiere el uso de reactivos y disolventes deuterados para reemplazar los átomos de hidrógeno por deuterio. Las condiciones de reacción deben controlarse cuidadosamente para garantizar la incorporación selectiva del deuterio sin afectar la estructura general de la molécula .
Métodos de Producción Industrial: La producción industrial de GR-68755C D3 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de equipos especializados para manejar reactivos deuterados y mantener las condiciones de reacción necesarias. El producto final se purifica mediante técnicas como la cromatografía para asegurar una alta pureza y consistencia .
Análisis De Reacciones Químicas
Tipos de Reacciones: GR-68755C D3 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales dentro de la molécula.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan en condiciones controladas para lograr reacciones de sustitución
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
Scientific Research Applications
Alosetron-d3 Hydrochloride is employed in various research contexts, primarily focusing on:
- Pharmacodynamics and Pharmacokinetics : The deuterated form enables precise studies on how the drug interacts with biological systems, particularly its binding affinity and efficacy at the 5-HT3 receptor compared to other antagonists.
- Interaction Studies : Research indicates that alosetron-d3 can be used to investigate variations in binding kinetics when compared to non-deuterated analogs. This specificity helps in understanding molecular interactions within biological systems.
- Mechanistic Studies : Alosetron-d3 serves as a valuable tool for elucidating the mechanisms by which serotonin affects gastrointestinal motility and sensory processes, particularly in conditions like irritable bowel syndrome (IBS) where excessive serotonin activity can lead to increased motility and discomfort .
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in research:
- Binding Affinity Studies : A study demonstrated that alosetron-d3 exhibits a high binding affinity for 5-HT3 receptors, allowing researchers to quantify its efficacy and compare it against other known antagonists. This research is crucial for developing new treatments targeting similar pathways.
- Pharmacokinetic Profiling : Investigations into the pharmacokinetics of alosetron-d3 have provided insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. The deuterated form has been shown to have distinct metabolic pathways compared to its non-deuterated counterpart, which can influence dosing strategies in clinical settings .
- Adverse Effects Analysis : Research into the adverse effects associated with alosetron has been critical. Case studies have documented serious complications linked to non-deuterated alosetron, such as ischemic colitis and severe constipation. Understanding these risks through controlled studies using alosetron-d3 can help mitigate potential side effects in future drug development .
Comparison with Other Compounds
This compound shares structural similarities with other serotonin receptor antagonists but is unique due to its deuterated label. This specificity allows for enhanced tracking of molecular interactions without altering its fundamental biological effects. Below is a comparison table summarizing key characteristics:
Compound | Type | Binding Affinity | Clinical Use |
---|---|---|---|
Alosetron | 5-HT3 Antagonist | High | IBS-D in women |
Ondansetron | 5-HT3 Antagonist | Moderate | Nausea and vomiting |
Granisetron | 5-HT3 Antagonist | High | Chemotherapy-induced nausea |
Alosetron-d3 | Deuterated 5-HT3 Antagonist | High | Research applications only |
Comparación Con Compuestos Similares
Alosetron: The non-deuterated version of GR-68755C D3, also a selective serotonin 5-HT3 receptor antagonist.
Ondansetron: Another serotonin 5-HT3 receptor antagonist used primarily as an antiemetic.
Granisetron: Similar to Ondansetron, used to prevent nausea and vomiting caused by chemotherapy
Uniqueness: GR-68755C D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies of the serotonin 5-HT3 receptor. This makes it a valuable tool in both basic and applied research .
Actividad Biológica
Alosetron-d3 hydrochloride is a stable isotopic variant of alosetron, a selective antagonist of the serotonin 5-HT3 receptor, primarily used in the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS) in women. This article delves into the biological activity of alosetron-d3, exploring its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile through various studies and case analyses.
Alosetron acts as a potent and selective antagonist at the 5-HT3 receptors located in the enteric nervous system. By blocking these receptors, alosetron modulates gastrointestinal motility and sensory processes, which are often dysregulated in IBS. The inhibition of 5-HT3 receptor activation leads to:
- Reduced colonic transit : Slower movement of fecal matter through the intestines allows for increased water absorption, resulting in firmer stools.
- Decreased visceral pain : Alosetron's action helps alleviate abdominal pain associated with IBS by reducing neuronal depolarization related to visceral discomfort .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
Parameter | Value |
---|---|
Bioavailability | 50–60% |
Volume of distribution | 65 to 95 L |
Protein binding | 82% |
Metabolism | Hepatic (CYP enzymes) |
Elimination half-life | 1.5–1.7 hours |
Excretion | Renal (73%), Fecal (24%) |
Alosetron is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP1A2, CYP2C9, and CYP3A4 .
Clinical Efficacy
Numerous clinical trials have established the efficacy of alosetron in managing IBS symptoms. A systematic review analyzed six randomized controlled trials involving 3,529 patients and reported significant findings:
- Overall efficacy : Alosetron demonstrated a pooled odds ratio (OR) for adequate relief of pain or global symptoms at 1.81 (95% CI: 1.57, 2.10; P<0.0001) compared to placebo.
- Symptom relief : Patients receiving alosetron experienced greater relief from abdominal pain and discomfort within one week compared to those on placebo .
Case Study Analysis
A notable case study evaluated the incremental net benefit (INB) of alosetron over a year-long treatment period. The study found:
- Mean INB : 34.1 relative value-adjusted life-years (RVALYs) per 1,000 patients treated compared to placebo.
- Quality of life improvement : The INB was highest in patients with severe baseline symptoms, indicating that those most affected by IBS gained the most benefit from treatment .
Safety Profile
While alosetron is effective, it is associated with several risks:
- Constipation : Approximately one-third of patients experience constipation as a side effect.
- Severe complications : There have been reports of ischemic colitis and serious complications related to constipation, leading to hospitalizations and surgical interventions .
The FDA has mandated risk evaluation strategies due to these potential adverse effects but has also recognized that benefits may outweigh risks for many patients .
Propiedades
IUPAC Name |
2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYQZOVOVDSGJH-MUTAZJQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675546 | |
Record name | 5-(~2~H_3_)Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189919-71-8 | |
Record name | 5-(~2~H_3_)Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.